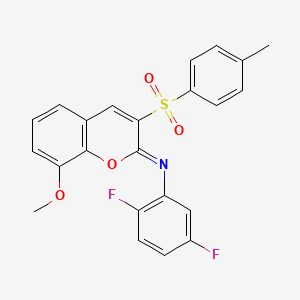

(2Z)-N-(2,5-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Description

The compound "(2Z)-N-(2,5-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine" is a chromen-2-imine derivative featuring a 2,5-difluorophenyl group, a methoxy substituent at position 8, and a 4-methylbenzenesulfonyl (tosyl) moiety at position 2.

Key structural attributes include:

- Chromen-2-imine core: A bicyclic system with conjugated π-electrons, likely influencing electronic properties and binding interactions.

- 2,5-Difluorophenyl group: Fluorine substituents enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.

- Sulfonyl group: The 4-methylbenzenesulfonyl moiety may improve solubility and serve as a hydrogen-bond acceptor.

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F2NO4S/c1-14-6-9-17(10-7-14)31(27,28)21-12-15-4-3-5-20(29-2)22(15)30-23(21)26-19-13-16(24)8-11-18(19)25/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHSFHXXWBJOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,5-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the chromen-2-imine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction using a difluorophenyl halide and a suitable nucleophile.

Methoxylation: The methoxy group can be introduced via an O-alkylation reaction using methanol or a methoxy-containing reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2,5-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halides, acids, and bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-N-(2,5-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,5-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in a biological setting, the compound may interact with enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromen-4-one Derivatives

describes 5,7-dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one (11a), which shares a chromene scaffold but differs in substituents and oxidation state:

- Core structure : Chromen-4-one (oxidized ketone) vs. chromen-2-imine (imine group).

- Substituents: Thiomorpholinomethyl and dihydroxy groups in 11a contrast with the sulfonyl and difluorophenyl groups in the target compound.

Tetrahydrochromene Derivatives

reports 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (4), a fused chromene-pyrimidine hybrid:

- Chlorine substituents : Chlorine’s electronegativity differs from fluorine, impacting electronic effects and toxicity profiles.

- Hybrid structure: The pyrimidinone moiety in compound 4 introduces additional hydrogen-bonding sites absent in the target compound .

Difluorophenyl Analogs

details (2Z)-N-(3,4-difluorophenyl)-8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-imine , a close structural analog with a 3,4-difluorophenyl group instead of 2,5-difluorophenyl:

- Fluorine positioning : The 2,5-difluoro substitution may reduce steric hindrance compared to 3,4-difluoro, enhancing receptor binding.

- Electronic effects : The para-fluoro group in 2,5-difluoro derivatives could stabilize charge distribution differently than meta-fluoro groups .

Data Table: Structural and Computational Comparison

Research Findings and Implications

Electronic and Steric Effects

- The 2,5-difluorophenyl group in the target compound likely reduces steric clashes compared to bulkier substituents (e.g., thiomorpholinomethyl in 11a), enhancing binding to hydrophobic pockets .

Computational Modeling

- Density-functional theory (DFT) studies () could predict the compound’s thermochemical stability, with exact-exchange terms improving accuracy for atomization energies and ionization potentials .

- The Z-configuration may result in a lower-energy conformation compared to E-isomers, as seen in related imine systems .

Crystallographic Analysis

- SHELXL () is a critical tool for resolving the stereochemistry of such compounds. The Z-configuration could be confirmed via single-crystal X-ray diffraction, leveraging SHELXT’s automated structure-determination capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.